molecular formula C24H24N4O2S B2519027 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 850750-06-0

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2519027
CAS No.: 850750-06-0
M. Wt: 432.54
InChI Key: ZWXJOZFQAIRUQY-UHFFFAOYSA-N
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Description

The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide features a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and a thioether-linked acetamide group. This scaffold is structurally related to bioactive molecules targeting neurological disorders, inflammation, and imaging agents, as evidenced by analogs such as F-DPA and DPA-714 .

Properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-30-20-12-10-19(11-13-20)26-21(29)15-31-22-14-16(2)25-24-23(17(3)27-28(22)24)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXJOZFQAIRUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S. Its structure includes a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity.

Biological Activity Overview

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, including:

  • Anticancer properties : Many derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antiviral effects : Certain compounds display activity against viral infections.
  • Anti-inflammatory effects : Pyrazolo derivatives have been explored for their ability to modulate inflammatory responses.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
  • Receptor Modulation : It can act on various receptors, altering signaling pathways that contribute to disease progression.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. For instance:

SubstituentEffect on Activity
Ethoxy group at position 4Enhances lipophilicity and cellular uptake
Thioether linkageMay improve interaction with target enzymes
Dimethyl groupsPotentially increase selectivity towards specific targets

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity :
    • A study found that derivatives of pyrazolo[1,5-a]pyrimidines showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values ranging from 0.76 to 27.6 µM depending on structural variations .
  • Antiviral Activity :
    • Research indicated that certain pyrazolo derivatives exhibited potent antiviral effects with IC50 values in the nanomolar range against specific viral targets .
  • Mechanistic Insights :
    • The mechanism of action often involves the inhibition of key enzymes or modulation of signaling pathways associated with cell proliferation and survival .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo-pyrimidines can selectively inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against both bacterial and fungal pathogens. Studies have indicated that related compounds exhibit significant inhibition against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting effectiveness at relatively low concentrations .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. This inhibition could provide insights into potential treatments for cognitive disorders .

Neuropharmacological Applications

Given its structural characteristics, the compound may interact with neurotransmitter systems:

  • Potential Antidepressant Activity : Some studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant therapies .

Case Studies

Several studies have highlighted the biological activities of related pyrazolo-pyrimidine compounds:

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that a pyrazolo-pyrimidine derivative exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values in the micromolar range.
    • The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial properties of various pyrazolo-pyrimidine derivatives against Candida albicans and Staphylococcus aureus. Results indicated notable activity with MIC values as low as 128 µg/mL.
  • Neuroprotective Effects :
    • Research involving animal models suggested that certain pyrazolo-pyrimidines could protect against neurodegeneration by reducing oxidative stress markers and improving cognitive function.

Comparison with Similar Compounds

Data Tables: Structural and Property Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight LogP (Predicted) Potential Applications Reference
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide (Target) Pyrazolo[1,5-a]pyrimidine 3-Ph, 7-S-CH2-CO-NH-(4-EtOPh) 447.54 ~3.5 Neuroinflammation, Oncology
F-DPA Pyrazolo[1,5-a]pyrimidine 2-(4-FPh), 3-CH2-CO-NEt2 385.45 ~2.8 PET Imaging (TSPO)
DPA-714 Pyrazolo[1,5-a]pyrimidine 2-(4-(2-Fluoroethoxy)Ph), 3-CH2-CO-NEt2 429.49 ~3.1 Neuroinflammation
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Triazolo[1,5-a]pyrimidine Isoxazole-thioether, Benzamide 506.58 ~2.9 Anticancer, Antiviral
Zaleplon Pyrazolo[1,5-a]pyrimidine 7-Ph(3-CN), 3-CH2-CO-NEt 305.34 ~1.7 Sedative/Hypnotic

Key Research Findings

  • Metabolic Stability: The 4-ethoxyphenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to fluorine or cyano groups in analogs .
  • Binding Affinity : Pyrazolo[1,5-a]pyrimidine-thioether scaffolds show higher TSPO affinity than isoxazole derivatives, as seen in F-DPA .
  • Solubility : The ethoxy group balances lipophilicity and aqueous solubility (predicted ~15 µM), critical for CNS penetration .

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